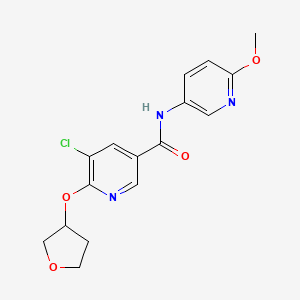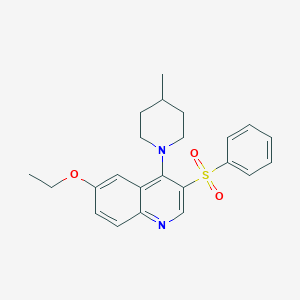![molecular formula C7H14ClN B2969777 5-Azaspiro[3.4]octane hydrochloride CAS No. 2126159-45-1](/img/structure/B2969777.png)
5-Azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS Number: 2126159-45-1 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a related compound, has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular formula of 5-Azaspiro[3.4]octane hydrochloride is C7H13N . The InChI Code is 1S/C7H13N.ClH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H .Physical And Chemical Properties Analysis
5-Azaspiro[3.4]octane hydrochloride is a powder that is stored at room temperature . Its molecular weight is 147.65 . The compound’s InChI Code is 1S/C7H13N.ClH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H .Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis of Azaspirocycles
Research by Wipf, Stephenson, and Walczak (2004) highlights a method for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines, which are converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds serve as scaffolds for drug discovery, demonstrating the versatility of 5-Azaspiro[3.4]octane derivatives in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Construction of Multifunctional Modules for Drug Discovery
Li, Rogers-Evans, and Carreira (2013) describe the synthesis of novel thia/oxa-azaspiro[3.4]octanes designed as multifunctional, structurally diverse modules for drug discovery. This indicates the potential of 5-Azaspiro[3.4]octane hydrochloride derivatives in creating novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Synthesis of 4′-Alkyl-8-Azaspiro[bicyclo[3.2.1]octane-3,2′-Morpholin]-5′-ones
Mandzhulo et al. (2016) developed a method for synthesizing N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, indicating the utility of 5-Azaspiro[3.4]octane hydrochloride derivatives in synthesizing complex molecular structures for potential applications in drug development and material science (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Novel Series with High Affinity for the α7 Neuronal Nicotinic Receptor
Cook et al. (2017) synthesized a series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrating potency for the α7 nicotinic acetylcholine receptor, highlighting the potential of 5-Azaspiro[3.4]octane derivatives in the development of novel therapeutics targeting neuronal receptors (Cook, Zusi, Hill, Fang, Pearce, Park, Gallagher, Mcdonald, Bristow, Macor, & Olson, 2017).
Safety and Hazards
The safety information for 5-Azaspiro[3.4]octane hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWJZPEZIQYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[3.4]octane hydrochloride | |
CAS RN |
2126159-45-1 |
Source


|
| Record name | 5-azaspiro[3.4]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)


![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)




![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)
![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)